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molecular formula C15H9ClN4 B8785748 4-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 91895-65-7

4-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B8785748
M. Wt: 280.71 g/mol
InChI Key: VHAHGJBWPVLYCF-UHFFFAOYSA-N
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Patent
US04547501

Procedure details

2-Chloro-3-hydrazinoquinoxaline (2.2 g., 0.011 mole) was mixed with 6 ml. of triethyl orthobenzoate and heated at 100° C. for 30 minutes. After cooling the orange mixture to room temperature, ethanol was added. Filtration of the resultant precipitate afforded 2.1 g. of crude product which was further purified by means of trituration with warm methanol, followed by filtration and air drying to ultimately yield 1.58 g. (51%) of pure 4-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline as an orange solid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([NH:12][NH2:13])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.CCO[C:17](OCC)(OCC)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C(O)C>[Cl:1][C:2]1[C:11]2[N:10]([C:17]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)=[N:13][N:12]=2)[C:9]2[C:4]([N:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2N=C1NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(C1=CC=CC=C1)(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration of the resultant precipitate
CUSTOM
Type
CUSTOM
Details
afforded 2.1 g
CUSTOM
Type
CUSTOM
Details
of crude product which was further purified by means of trituration with warm methanol
FILTRATION
Type
FILTRATION
Details
followed by filtration and air
CUSTOM
Type
CUSTOM
Details
drying to ultimately yield 1.58 g

Outcomes

Product
Name
Type
Smiles
ClC=1C=2N(C3=CC=CC=C3N1)C(=NN2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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